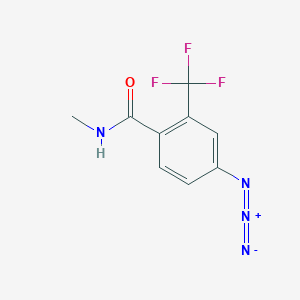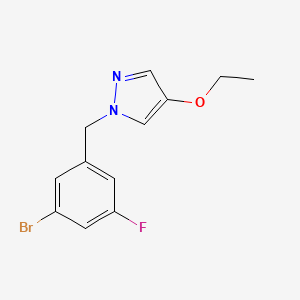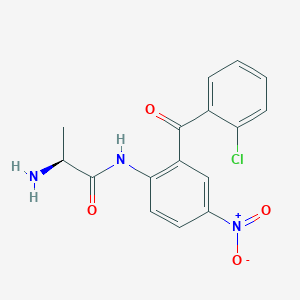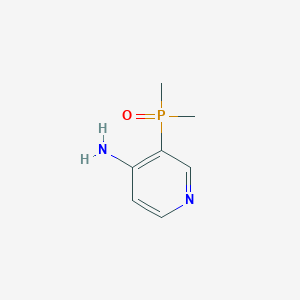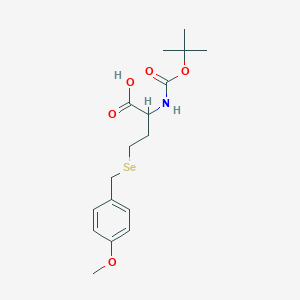![molecular formula C34H40Cl2S4 B1384744 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole CAS No. 2237223-05-9](/img/structure/B1384744.png)
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Übersicht
Beschreibung
“4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole” is an organic compound that is conventionally employed in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency . It constitutes a critical component within the active layer of the cell .
Synthesis Analysis
The compound was synthesized by Stille polymerization . The synthesis process involved dissolving compound 2 (0.27 g, 0.31 mmol) in THF (20 mL) at – 78 ℃ and adding n-BuLi (0.37 mL, 2.5 M in hexane, 0.93 mmol) dropwise under a nitrogen atmosphere. The mixture was kept for 4 hours at − 78 ℃ .Molecular Structure Analysis
The compound has a donor–π–acceptor (D–π–A) backbone structure, where 4,8-bis (4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDT-T-SiCl), thienothiophene (TT) and benzo [ d ] [1,2,3]triazole (BTA) are used as the D, π and A units, respectively .Chemical Reactions Analysis
The compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers with different numbers of sulfonyl groups .Physical And Chemical Properties Analysis
The compound has deeper HOMO energy levels observed at − 5.58 eV due to the presence of halogen atoms .Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
- Organic Photovoltaic Cells : This compound is used in the synthesis of low bandgap semiconducting polymers for high-performance single and tandem organic photovoltaic cells. Its incorporation into polymers like PTTBDT-FTT enhances the hole mobility and energy levels, contributing to efficient solar energy conversion (Ji-hoon Kim et al., 2014).
Optoelectronic Properties
- Photochemical Properties : It has been studied for its unique photochemical properties, such as in derivatives that undergo irreversible photoconversion and exhibit intense fluorescence, suggesting potential use in photoluminescent recording media (M. Krayushkin et al., 2005).
- Electrochromic Conducting Polymers : Its derivatives are explored for use in electrochromic conducting polymers, with potential applications in optoelectronic devices (G. Sotzing et al., 1996).
Material Synthesis and Characterization
- Synthesis of Thienobis[1]benzothiophenes : The compound is involved in the synthesis of new classes of thienobis[1]benzothiophenes, which are significant for constructing electrically interesting materials due to their unique molecular arrangements and intermolecular contacts (T. Ogaki et al., 2014).
Solar Cell Enhancement
- Small-Molecule Donor for Solar Cells : Its derivatives are used in the design of small-molecule donors for solution-processed bulk-heterojunction solar cells, showing significant improvements in power conversion efficiency (Zhongbo Zhang et al., 2017).
Polymer Science
- Copolymerization for Photovoltaic Properties : It is used in the copolymerization process to create donor materials for polymer solar cells, influencing the electronic energy levels and band gap of copolymers significantly (Sora Oh et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is the sulfone group . This group acts as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
The compound interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The affected pathway is the photocatalytic hydrogen evolution process . The compound’s interaction with the sulfone group enhances the efficiency of this pathway, leading to downstream effects such as increased photocatalytic activities .
Pharmacokinetics
The ADME properties of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fIt is known that the compound is soluble in organic solvents such as benzene and dimethylformamide , which may impact its bioavailability.
Result of Action
The compound’s action results in high photocatalytic activities . Specifically, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also showed an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s photocatalytic activities are observed under visible-light illumination . Additionally, the compound is stored at 2-8°C , suggesting that temperature can influence its stability
Safety and Hazards
Zukünftige Richtungen
The compound has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers for highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination and an apparent quantum yield exceeding 18% at a wavelength of 500 nm . This study presents an alternative material design strategy to boost photocatalytic efficiency .
Biochemische Analyse
Biochemical Properties
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . Additionally, its interaction with proteins involved in cell signaling pathways suggests a broader role in cellular communication and regulation .
Cellular Effects
The effects of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress. Furthermore, its impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have significant implications for cell survival and function .
Molecular Mechanism
At the molecular level, 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, thereby modulating biochemical pathways . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained effects on cellular function, including enhanced antioxidant defense and improved cellular resilience .
Dosage Effects in Animal Models
In animal models, the effects of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole vary with different dosages. Low to moderate doses have been shown to exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function . High doses of this compound can lead to toxic or adverse effects, including oxidative damage and impaired cellular function. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence pathways related to oxidative stress and energy production, thereby modulating cellular metabolism. Its interactions with key metabolic enzymes suggest a role in maintaining cellular homeostasis and energy balance.
Transport and Distribution
The transport and distribution of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. Studies have shown that this compound is efficiently transported across cell membranes and distributed to various cellular compartments.
Subcellular Localization
The subcellular localization of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to its subcellular destinations, thereby influencing its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Cl2S4/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRJYMCNROUHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CC(CC)CCCC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)
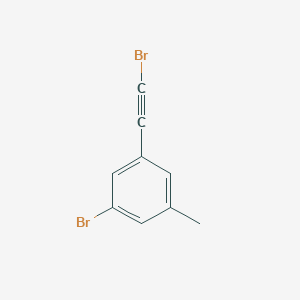


![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)

